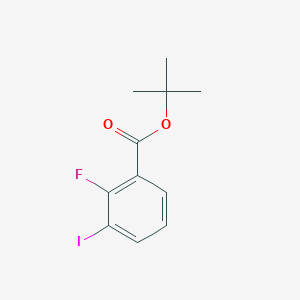

tert-Butyl 2-fluoro-3-iodobenzoate

Description

tert-Butyl 2-fluoro-3-iodobenzoate (IUPAC name: this compound) is a halogenated benzoate ester with the molecular formula C₁₁H₁₂FIO₂ and a molecular weight of 322 Da . Its structure features a tert-butyl ester group at the para position relative to fluorine and iodine substituents at the ortho and meta positions, respectively (Figure 1). Key physicochemical properties include:

- LogP: 4.1 (indicating moderate lipophilicity)

- Rotatable bonds: 3

- Polar surface area: 26 Ų

- Hydrogen bond acceptors/donors: 1/0 .

This compound is widely used as a synthetic intermediate in pharmaceutical and materials chemistry, leveraging its iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) and the tert-butyl group for enhanced solubility in organic solvents.

Properties

IUPAC Name |

tert-butyl 2-fluoro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJVCUPAEUCDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-fluoro-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-fluoro-3-iodobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and potassium carbonate.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of various substituted benzoates.

Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.

Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.

Scientific Research Applications

tert-Butyl 2-fluoro-3-iodobenzoate is used in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that interacts with biological targets .

Comparison with Similar Compounds

tert-Butyl 2-bromo-5-fluorobenzoate

Structural and Physicochemical Differences :

- Substituents : Bromine replaces iodine at the ortho position, while fluorine shifts to the meta position.

- Molecular formula : C₁₁H₁₂BrFO₂ (vs. C₁₁H₁₂FIO₂).

- Molecular weight : ~275 Da (calculated), significantly lower due to bromine’s lower atomic mass compared to iodine.

- Reactivity : Bromine is less reactive in cross-coupling reactions than iodine, making the iodo derivative more valuable for metal-catalyzed transformations .

| Property | tert-Butyl 2-fluoro-3-iodobenzoate | tert-Butyl 2-bromo-5-fluorobenzoate |

|---|---|---|

| Molecular formula | C₁₁H₁₂FIO₂ | C₁₁H₁₂BrFO₂ |

| Molecular weight (Da) | 322 | ~275 (calculated) |

| Halogen substituents | 2-F, 3-I | 2-Br, 5-F |

| LogP | 4.1 | ~3.8 (estimated) |

| Applications | Cross-coupling, radiopharmaceuticals | Intermediate for less reactive aryl halides |

Electronic and Steric Effects :

- Fluorine’s electronegativity at the meta position in the bromo derivative may alter electronic distribution, affecting acidity of the ester group.

Other Benzoate Esters

- Methyl 2-amino-5-bromo-4-methoxybenzoate (): Contains amino and methoxy groups, which increase polarity (higher LogP for tert-butyl derivatives) and alter reactivity toward electrophiles.

- Ethyl benzoates: Smaller ester groups (e.g., ethyl) reduce steric bulk compared to tert-butyl, decreasing solubility in nonpolar solvents .

Biological Activity

tert-Butyl 2-fluoro-3-iodobenzoate is a halogenated benzoate compound that has garnered attention in various fields of research, particularly in medicinal and synthetic chemistry. Its unique structure, featuring both fluorine and iodine substituents, positions it as a valuable compound for studying biological interactions and synthetic pathways.

The compound is synthesized through the esterification of 2-fluoro-3-iodobenzoic acid with tert-butyl alcohol, typically using sulfuric acid as a catalyst under reflux conditions. This synthesis yields a compound that can participate in various chemical reactions including substitution, reduction, and oxidation.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FIO2 |

| Molecular Weight | 292.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogens (fluorine and iodine) allows for unique bonding interactions, such as halogen bonding, which can enhance the compound's binding affinity to proteins and enzymes. The ester group can hydrolyze to release benzoic acid derivatives that may exhibit biological effects.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies on its effects on retinol binding protein (RBP) have shown promising results in modulating RBP levels, which are crucial in various metabolic processes . These findings suggest potential applications in treating metabolic disorders.

Case Studies

- Inhibition of RBP : A study demonstrated that compounds similar to this compound exhibited significant inhibition of RBP production in nonhuman primates, indicating potential therapeutic applications for age-related macular degeneration (AMD) by reducing toxic lipofuscin accumulation .

- Protein-Ligand Interactions : Another investigation into the binding affinities of halogenated benzoates revealed that the introduction of fluorine and iodine enhances the interaction with target proteins, potentially leading to novel therapeutic agents.

Comparative Analysis

When compared with similar compounds, this compound stands out due to its dual halogenation:

| Compound | Key Features |

|---|---|

| tert-Butyl 2-iodobenzoate | Lacks fluorine; potential for different reactivity |

| tert-Butyl 3-iodobenzoate | Iodine positioned differently |

| tert-Butyl 2-fluorobenzoate | Lacks iodine; different biological activity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. These derivatives have shown varied biological activities, including antimicrobial properties and enzyme inhibition capabilities. The presence of the fluorine atom has been linked to increased bioactivity due to improved pharmacokinetic profiles and enhanced interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.